molecular formula C12H17GeNO3 B092956 Phenylgermatrane CAS No. 17663-22-8

Phenylgermatrane

Cat. No. B092956
CAS RN: 17663-22-8
M. Wt: 295.9 g/mol
InChI Key: MEVPQSWYVLAQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylgermatrane is a type of germatrane, which is a tricyclic organogermanium derivative . It is known for its high toxicity .


Synthesis Analysis

The synthesis of Phenylgermatrane involves the reaction of tetra-alkoxy- or trialkoxy-germatranes with triethanolamine . This reaction occurs under mild conditions in the presence of a catalyst or without a catalyst, giving a yield of 70-90% .


Molecular Structure Analysis

Phenylgermatrane has a complex molecular structure. It contains a total of 36 bond(s), 19 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 3 eight-membered ring(s), and 1 tertiary amine(s) (aliphatic) .

Scientific Research Applications

  • Synthesis and Characterization of Complexes : Phenylgermatrane is used in the synthesis and characterization of metal complexes. For instance, the reaction of 1-phenylgermatrane with chromium hexacarbonyl forms chromium tricarbonyl complexes, which have been analyzed using NMR spectroscopy, mass spectrometry, and X-ray crystallography (Karlov et al., 2002).

  • Study of Crystal Structures : Phenylgermatrane derivatives, like thienylgermatranes, have been studied for their crystal structures using X-ray diffraction. This research provides insights into the structural properties of these compounds, such as disorder in the thiophene ring and transannular bond lengths (Lukevics et al., 2007).

  • Synthesis and Characterization of Derivatives : Different phenylgermatrane derivatives have been synthesized and characterized. This includes studying their molecular structures through NMR spectroscopy and X-ray diffraction, providing valuable information on their chemical properties (Gauchenova et al., 2003).

  • Psychotropic Properties : Some phenylgermatrane derivatives have been found to possess psychotropic properties. For example, phenylsiloxygermatranes have shown effectiveness in memory enhancement, with one derivative inhibiting retrogradal amnesia by 80% (Lukevics et al., 1992).

  • Toxicity Reduction : Introduction of certain groups in phenylgermatrane derivatives, like in E-β-Styrylgermatrane, has been found to significantly lower the toxicity of these compounds (Ignatovich et al., 2000).

  • Molecular Structure Studies : Studies on the molecular structure of phenylgermatrane and its derivatives, such as tolylgermatranes, provide insights into the effects of substituents on the coordination of the germanium atom in these compounds (Lukevics et al., 1999).

Safety And Hazards

Phenylgermatrane is known for its high toxicity . The acute toxicity of germatranes depends on the substituent at the germanium atom . Phenylgermatrane is two times less toxic than 2-thienylgerma-trane but still exhibits high toxicity .

properties

IUPAC Name

1-phenyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17GeNO3/c1-2-4-12(5-3-1)13-15-9-6-14(7-10-16-13)8-11-17-13/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVPQSWYVLAQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO[Ge]2(OCCN1CCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17GeNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylgermatrane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylgermatrane
Reactant of Route 2
Phenylgermatrane
Reactant of Route 3
Phenylgermatrane
Reactant of Route 4
Phenylgermatrane
Reactant of Route 5
Phenylgermatrane
Reactant of Route 6
Phenylgermatrane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.